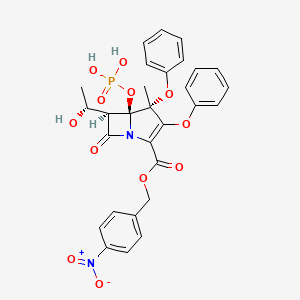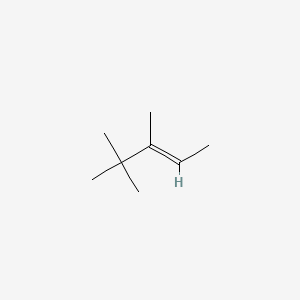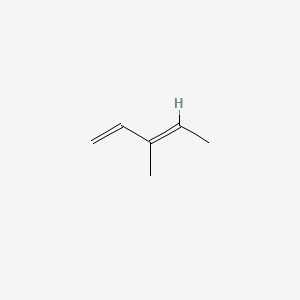
3-Methyl-1,3-pentadiene
Übersicht
Beschreibung
3-Methyl-1,3-pentadiene is a chemical compound with the molecular formula C6H10 . It has a molecular weight of 82.1436 . It is also known by other names such as (E)-3-Methyl-1,3-pentadiene and trans-3-Methyl-1,3-Pentadiene .
Synthesis Analysis
3-Methyl-1,3-pentadiene can be synthesized by the codimerization of 1,3-butadiene with ethylene . This process uses catalyst systems based on (C2H5)2TiCl2 . The yield of 3-methyl-1,3-pentadiene decreases on the (C5H5)2TiCl2-Al(C2H5)3 system due to ethylene polymerization .Molecular Structure Analysis
The molecular structure of 3-Methyl-1,3-pentadiene can be viewed as a 2D Mol file or as a computed 3D SD file . It has two stereoisomers: 1,3-Pentadiene, 3-methyl-, (E)- and 1,3-Pentadiene, 3-methyl-, (Z)- .Chemical Reactions Analysis
3-Methyl-1,3-pentadiene was used in the synthesis of two major nitronic ester cycloadducts by the tin (IV)-catalyzed reaction with β-nitrostyrene in toluene .Physical And Chemical Properties Analysis
3-Methyl-1,3-pentadiene has a molecular weight of 82.144 Da and a monoisotopic mass of 82.078247 Da . More detailed physical and chemical properties can be found on various chemical databases .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
3-Methyl-1,3-pentadiene is used in various chemical synthesis processes. For instance, it was used in the synthesis of two major nitronic ester cycloadducts by the tin (IV)-catalyzed reaction with β-nitrostyrene in toluene .
Codimerization
A study was made of the codimerization of 1,3-butadiene and ethylene using catalyst systems based on (C 2 H 5) 2 TiCl 2. 3-Methyl-1,3-pentadiene, with a 2∶3 ratio of the stereoisomers, is selectively formed in high yield on the (C 5 H 5) 2 TiCL 2 -C 2 H 5 MgBr system .
Thermophysical Property Research
3-Methyl-1,3-pentadiene is also used in thermophysical property research. This compound provides access to a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
Gas Phase Ion Energetics Data
The National Institute of Standards and Technology (NIST) uses 3-Methyl-1,3-pentadiene to generate gas phase ion energetics data .
Infrared Spectrum Analysis
3-Methyl-1,3-pentadiene is used in infrared spectrum analysis. This spectrum may be better viewed with a Javascript and HTML 5 enabled browser .
Gas Chromatography
3-Methyl-1,3-pentadiene is used in gas chromatography. Data compiled by the NIST Mass Spectrometry Data Center provides valuable information about this compound .
Wirkmechanismus
Target of Action
3-Methyl-1,3-pentadiene is a conjugated diene . Its primary targets are electrophiles, which are species that accept electron pairs . The compound’s double bonds can act as nucleophiles, donating electron pairs to electrophiles .
Mode of Action
The compound interacts with its targets through electrophilic addition . This process involves the protonation of one of the double bonds, which occurs regioselectively to give the more stable carbocation . The electrophile (e.g., a halogen or a hydrogen halide) adds to the diene, forming a carbocation intermediate .
Biochemical Pathways
The electrophilic addition of 3-Methyl-1,3-pentadiene can result in two types of products: 1,2-addition and 1,4-addition . The 1,2-addition product is formed when the electrophile adds to the first and second carbon atoms of the diene . The 1,4-addition product is formed when the electrophile adds to the first and fourth carbon atoms . The ratio of these products depends on the stability of the resulting carbocations .
Result of Action
The electrophilic addition of 3-Methyl-1,3-pentadiene results in the formation of new compounds, which can have various molecular and cellular effects depending on the specific electrophile involved . For example, the addition of a halogen or a hydrogen halide can result in the formation of a halogenated compound or a haloalkane, respectively .
Action Environment
The action of 3-Methyl-1,3-pentadiene can be influenced by various environmental factors. For example, the presence of certain catalysts can enhance the electrophilic addition reaction . Additionally, the reaction is likely to be sensitive to temperature and pressure , as these factors can influence the rate and equilibrium of chemical reactions.
Safety and Hazards
3-Methyl-1,3-pentadiene is a highly flammable liquid and vapour . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Eigenschaften
IUPAC Name |
(3E)-3-methylpenta-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h4-5H,1H2,2-3H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGRNZQRTNVZCZ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701015954 | |
| Record name | (3E)-3-methylpenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,3-pentadiene | |
CAS RN |
2787-43-1, 4549-74-0 | |
| Record name | 3-Methyl-1,3-pentadiene, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002787431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1,3-pentadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004549740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3E)-3-methylpenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701015954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3E)-3-methylpenta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-1,3-PENTADIENE, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X790255XAW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







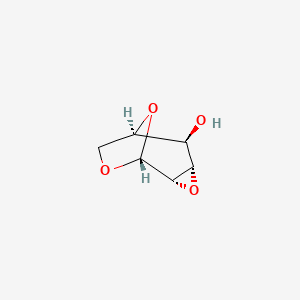
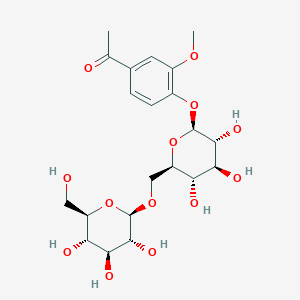
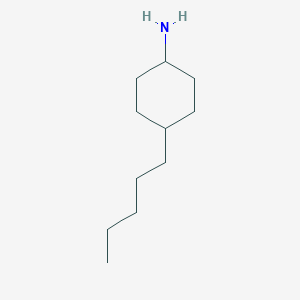
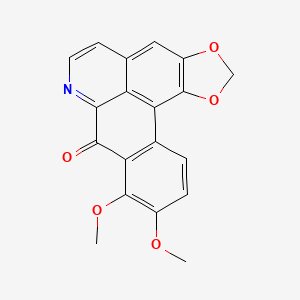
![2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B3028916.png)



